molecular formula C16H28N2O B5261586 7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one

7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B5261586
M. Wt: 264.41 g/mol
InChI Key: UTUVFSZJURKYID-UHFFFAOYSA-N
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Description

7-(2-cyclohexylethyl)-2,7-diazaspiro[45]decan-6-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one typically involves multi-step organic reactions. One common method includes the use of a Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, leading to the formation of the spirocyclic structure . Another approach involves the metal-catalyzed oxidative cyclization of amides, which has been optimized for various reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the development of more efficient catalysts and greener reaction conditions is an ongoing area of research.

Chemical Reactions Analysis

Types of Reactions

7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the diazaspirodecane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway . By inhibiting RIPK1, this compound can prevent programmed cell death, making it a potential therapeutic agent for various diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-cyclohexylethyl)-2,7-diazaspiro[45]decan-6-one is unique due to its specific spirocyclic structure and the presence of a cyclohexylethyl group

Properties

IUPAC Name

7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O/c19-15-16(9-10-17-13-16)8-4-11-18(15)12-7-14-5-2-1-3-6-14/h14,17H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUVFSZJURKYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2CCCC3(C2=O)CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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